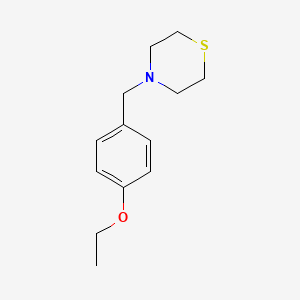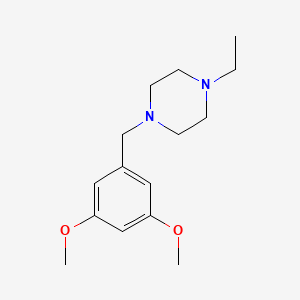![molecular formula C18H15N3O2S B5644110 3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea](/img/structure/B5644110.png)
3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea is an organic compound that features a furan ring, a thiourea group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea typically involves the reaction of furan-2-carbonyl chloride with 4-(phenylamino)phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Scientific Research Applications
3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid (3-amino-4-methoxy-phenyl)-amide: Shares the furan ring and carboxylic acid functional group.
Benzofuran derivatives: Contain a fused benzene and furan ring system, exhibiting similar aromatic properties.
Thiourea derivatives: Compounds with the thiourea functional group, used in various chemical and biological applications.
Uniqueness
3-(Furan-2-carbonyl)-1-[4-(phenylamino)phenyl]thiourea is unique due to the combination of its furan ring, phenylamino group, and thiourea moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(16-7-4-12-23-16)21-18(24)20-15-10-8-14(9-11-15)19-13-5-2-1-3-6-13/h1-12,19H,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEMLMNLXRBGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![[1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B5644048.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)


![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5644130.png)
![N-[2-[4-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carbonyl]phenoxy]ethyl]acetamide](/img/structure/B5644133.png)

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5644141.png)
